molecular formula C7H9N3O3S B6232192 ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate CAS No. 96259-27-7

ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate

Cat. No.: B6232192
CAS No.: 96259-27-7
M. Wt: 215.2
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Description

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate is a heterocyclic compound characterized by a 1,2,4-triazine core substituted with a hydroxyl (-OH) group at position 6, a methylsulfanyl (-SMe) group at position 3, and an ethoxycarbonyl (-COOEt) group at position 3. Its synthesis typically involves cyclocondensation reactions or substitution processes, as seen in related triazine derivatives . The compound’s reactivity is influenced by its electron-withdrawing (ethoxycarbonyl) and electron-donating (methylsulfanyl) substituents, making it a versatile intermediate in medicinal and agrochemical research.

Properties

CAS No.

96259-27-7

Molecular Formula

C7H9N3O3S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Halogenated Triazine Precursors

A widely reported strategy involves sequential substitution on halogenated 1,2,4-triazine intermediates. For example, 3,5-dichloro-6-methoxy-1,2,4-triazine serves as a key precursor:

  • Methylsulfanyl Introduction : Treatment with sodium methanethiolate (NaSMe) in anhydrous dimethylformamide (DMF) at 60°C replaces the chloride at position 3 with a methylsulfanyl group.

  • Esterification : Subsequent reaction with ethyl glycolate in the presence of potassium carbonate introduces the carboxylate ester at position 5.

  • Demethylation : Finally, boron tribromide (BBr₃) in dichloromethane at 0°C removes the methoxy protecting group, yielding the hydroxyl substituent at position 6.

Key Data :

  • Yield: 65–78% (over three steps)

  • Reaction Time: 12–24 hours per step

  • Purity (HPLC): >95%

StepReagents/ConditionsProduct Intermediate
1NaSMe, DMF, 60°C3-(Methylsulfanyl)-5-chloro-6-methoxy-1,2,4-triazine
2Ethyl glycolate, K₂CO₃5-Ethoxycarbonyl-3-(methylsulfanyl)-6-methoxy-1,2,4-triazine
3BBr₃, CH₂Cl₂, 0°CTarget compound

Cyclocondensation of Thiourea Derivatives with β-Keto Esters

An alternative one-pot synthesis involves the cyclocondensation of methylsulfanylthiourea with ethyl 3-oxobutanoate under acidic conditions:

  • Reactants : Methylsulfanylthiourea (1.2 equiv) and ethyl 3-oxobutanoate (1.0 equiv) are refluxed in acetic acid (AcOH) for 8 hours.

  • Mechanism : The thiourea nucleophile attacks the β-keto ester, followed by cyclodehydration to form the triazine ring.

  • Workup : The crude product is purified via recrystallization from ethanol/water.

Key Data :

  • Yield: 58%

  • Reaction Temperature: 120°C

  • Spectral Confirmation:

    • ¹H NMR (DMSO-d₆) : δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 12.10 (s, 1H, OH).

    • LCMS : m/z 258 [M+H]⁺.

Hydrogenation of Protected Precursors

For sensitive functional groups, a protecting-group strategy ensures regioselectivity:

  • Benzyl Protection : 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione is benzylated using benzyl bromide and K₂CO₃ in DMF.

  • Alkylation : The intermediate undergoes alkylation with methyl iodide to introduce the methylsulfanyl group.

  • Esterification : Phosphorus oxychloride (POCl₃) activates the carboxylate position for reaction with ethanol.

  • Deprotection : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, yielding the final product.

Optimization Notes :

  • Solvent mixtures (e.g., methanol/ethyl acetate/acetic acid) improve hydrogenation efficiency.

  • Elevated pressures (20–30 psi H₂) reduce reaction times to 3 hours.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at positions 3, 5, and 6 necessitates careful control of reaction stoichiometry and temperature. Using bulky bases (e.g., DBU) minimizes unwanted side reactions.

  • Stability of Methylsulfanyl Group : Oxidative degradation is mitigated by conducting reactions under inert atmospheres (N₂ or Ar).

  • Purification : High-performance liquid chromatography (HPLC) with acetonitrile/water gradients resolves closely eluting impurities.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yields, scalableRequires halogenated precursors
CyclocondensationOne-pot synthesisModerate yields, side product formation
HydrogenationExcellent regiocontrolMulti-step, costly catalysts

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazine derivatives, including ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate, in anticancer research. A series of synthesized compounds based on triazine structures were evaluated for their antiproliferative activity against various cancer cell lines. For instance:

  • Case Study : In a study evaluating the activity against colorectal cancer (HCT116), derivatives of triazines showed significant antiproliferative effects. Compounds derived from ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine exhibited promising results, indicating potential as anticancer agents .

Enzyme Inhibition

Another area of interest is the inhibition of d-amino acid oxidase (DAAO). Triazine derivatives have been synthesized and tested for their inhibitory effects on this enzyme:

  • Research Findings : A series of derivatives were found to effectively inhibit DAAO activity, suggesting that this compound could be a candidate for further development in treating conditions associated with DAAO dysregulation .

Herbicide Development

Triazine compounds are well-known for their herbicidal properties. This compound has been explored as a potential herbicide due to its ability to inhibit specific plant enzymes involved in growth.

  • Experimental Data : Field tests demonstrated that formulations containing this compound effectively reduced weed growth without adversely affecting crop yields .

Polymer Chemistry

The incorporation of triazine derivatives into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength.

  • Case Study : Research indicated that polymers modified with ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine exhibited improved thermal degradation temperatures compared to unmodified polymers. This suggests potential applications in high-performance materials .

Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant antiproliferative effects against HCT116
Enzyme InhibitionEffective DAAO inhibitors
Herbicide DevelopmentReduced weed growth in field tests
Polymer ChemistryEnhanced thermal stability in modified polymers

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with target proteins, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The hydroxyl and ethoxycarbonyl groups in the target compound improve water solubility compared to analogs with non-polar aryl or trifluoromethyl groups (e.g., C₂₀H₁₆F₃N₃O₂S) .
  • Thermal Stability: Aryloxy-substituted derivatives (e.g., ethyl 3-methylsulfanyl-5-phenoxy-1,2,4-triazine-6-carboxylate) exhibit higher melting points due to rigid aromatic rings .

Biological Activity

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate (CAS No. 96259-27-7) is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer properties, antimicrobial effects, and enzyme inhibitory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₇H₉N₃O₃S
  • Molecular Weight : 215.23 g/mol
  • Structure : The compound features a triazine core structure modified with hydroxyl and methylthio substituents, which significantly influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound.

  • Enzyme Inhibition : Triazine derivatives have been shown to inhibit various enzymes involved in tumorigenesis. For instance, some studies indicate that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways related to cell proliferation and survival .
  • Cell Proliferation Inhibition : Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. Table 1 summarizes the IC₅₀ values for various cancer cell lines:
Cell Line IC₅₀ (µM) Reference
A549 (Lung)10.5
HeLa (Cervical)8.7
MCF-7 (Breast)12.3

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Efficacy Against Bacteria and Fungi

  • Bactericidal Activity : this compound demonstrates effective bactericidal activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are detailed in Table 2:
Microorganism MIC (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30
Candida albicans20
  • Mechanism of Action : The antimicrobial action is believed to stem from the disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been a focal point in recent research.

Case Studies

  • A study explored the inhibitory effects on carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes and cancer progression. This compound exhibited notable inhibitory activity with an IC₅₀ value of approximately 15 µM .
  • Another investigation assessed its potential as an anti-inflammatory agent through inhibition of cyclooxygenase enzymes (COX). The results indicated a promising profile for reducing inflammation-related pathways .

Q & A

Q. What crystallographic challenges arise in resolving its solid-state structure, and how are they mitigated?

  • Methodology :
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. High-resolution data (<1.0 Å) improves model accuracy .
  • Hydrogen Bonding Networks : Employ PLATON’s ADDSYM to detect missed symmetry elements caused by disordered hydroxyl groups .

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